molecular formula C13H17N3OS B8536369 3-(3-Hexyloxy-1,2,5-thiadiazol-4-yl)pyridine

3-(3-Hexyloxy-1,2,5-thiadiazol-4-yl)pyridine

Cat. No. B8536369
M. Wt: 263.36 g/mol
InChI Key: VJUYUCDQCJLBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hexyloxy-1,2,5-thiadiazol-4-yl)pyridine is a useful research compound. Its molecular formula is C13H17N3OS and its molecular weight is 263.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Hexyloxy-1,2,5-thiadiazol-4-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Hexyloxy-1,2,5-thiadiazol-4-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3-Hexyloxy-1,2,5-thiadiazol-4-yl)pyridine

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

3-hexoxy-4-pyridin-3-yl-1,2,5-thiadiazole

InChI

InChI=1S/C13H17N3OS/c1-2-3-4-5-9-17-13-12(15-18-16-13)11-7-6-8-14-10-11/h6-8,10H,2-5,9H2,1H3

InChI Key

VJUYUCDQCJLBOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=NSN=C1C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of sodium (230 mg, 10 mmol) in 1-hexanol (15 ml) was added 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine (490 mg, 2.5 mmol). The mixture was stirred at 50° C. for 2 h and evaporated. The residue was dissolved in water and extracted with ether. The combined organic phases were dried and evaporated to give the wanted compound.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of sodium (230 mg, 10 mmol) in 1-hexanol (15 ml) was added 3-(3-chloro-1,2,5-thiadiazol-4-yl)pyridine (490 mg, 2.5 mmol). The mixture was stirred at 50° C. for 2 h and evaporated. The residue was dissolved in water and extracted with ether. The combined organic phases were dried and evaporated to give the wanted compound.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

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